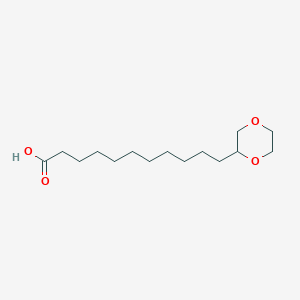![molecular formula C19H19FN2O B5223717 N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5223717.png)
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine, also known as FM2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. FM2 belongs to the class of quinoline-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用机制
The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET). N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine binds to the transporters and prevents the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This may have implications for the treatment of neurological disorders such as depression and ADHD, which are characterized by low levels of dopamine and norepinephrine.
Biochemical and Physiological Effects
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to have several biochemical and physiological effects, including the inhibition of monoamine transporters, the modulation of neurotransmitter release, and the inhibition of cancer cell growth. In vitro and in vivo studies have shown that N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine can increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has several advantages for lab experiments, including its availability and relatively low cost. The compound is commercially available and can be synthesized using standard chemical techniques. However, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine also has some limitations, including its potential toxicity and the lack of long-term safety data. Researchers should exercise caution when working with N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine and follow appropriate safety protocols.
未来方向
There are several future directions for the study of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine, including the development of new drugs based on its structure and the exploration of its potential therapeutic uses. In neuroscience, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may have applications for the treatment of depression, ADHD, and other neurological disorders. In cancer biology, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may have potential as a cancer therapeutic. Further research is needed to fully understand the mechanism of action of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine and its potential uses in medicine.
合成方法
The synthesis of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine involves several steps, including the reaction of 4-methyl-2-quinolinamine with 3-fluorophenylacetic acid, followed by reduction with lithium aluminum hydride and methylation with methyl iodide. The final product is obtained through recrystallization and purification. The synthesis of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been reported in several scientific journals, and the compound is commercially available for research purposes.
科学研究应用
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the uptake of dopamine and norepinephrine in the brain, which may have implications for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). In cancer biology, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic. In drug discovery, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been used as a lead compound for the development of new drugs with similar structures and biological activities.
属性
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-13-11-18(21-10-9-14-5-3-6-15(20)12-14)22-19-16(13)7-4-8-17(19)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQAJVNMVCZISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5223650.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![3,3-diethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3,4-dihydroisoquinoline sulfate](/img/structure/B5223663.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)
![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)
![1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5223685.png)


![9-[3-(diethylamino)propyl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5223703.png)
![ethyl 5-(2,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5223707.png)